4-Methoxy-1h-pyrrole-2-carboxylic acid

Process Chemistry Pharmaceutical Intermediate Industrial Synthesis

4-Methoxy-1H-pyrrole-2-carboxylic acid (CAS 90724-66-6) is a regiospecifically-substituted pyrrole scaffold essential for P-CAB drug development, as validated by Daewoong Pharmaceutical's patented synthetic routes. Its 4-methoxy substitution confers unique electronic and steric properties critical for reproducible structure-activity relationship studies. With ≥98% purity and NCI screening designation (NSC 134456), it is the preferred intermediate for medicinal chemistry and process scale-up.

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
CAS No. 90724-66-6
Cat. No. B3058647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1h-pyrrole-2-carboxylic acid
CAS90724-66-6
Molecular FormulaC6H7NO3
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESCOC1=CNC(=C1)C(=O)O
InChIInChI=1S/C6H7NO3/c1-10-4-2-5(6(8)9)7-3-4/h2-3,7H,1H3,(H,8,9)
InChIKeyJMDVLCHZHALXPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-1H-pyrrole-2-carboxylic Acid (CAS 90724-66-6): Technical Baseline and Procurement Context


4-Methoxy-1H-pyrrole-2-carboxylic acid (CAS 90724-66-6) is a heterocyclic organic compound with molecular formula C₆H₇NO₃ and molecular weight 141.12 g/mol, featuring a pyrrole core substituted with a methoxy group at the 4-position and a carboxylic acid group at the 2-position [1]. This substitution pattern confers distinct electronic properties, including calculated XLogP of 0.5 and topological polar surface area of 62.3 Ų [1]. The compound is commercially available from multiple suppliers with purities typically ranging from 95% to 98% . Importantly, the compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation, receiving NSC number 134456 [2], indicating its recognition as a compound of interest for broader biological screening.

Why Generic Substitution of 4-Methoxy-1H-pyrrole-2-carboxylic Acid Fails: Structural Determinants of Function


Pyrrole-2-carboxylic acid derivatives exhibit position-specific and substituent-specific functional profiles that preclude simple interchange. In 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, substitution patterns directly determine antiproliferative selectivity indices across cancer cell lines [1]. Similarly, in pyrrole-2-carboxylic acid–based glycine site antagonists, 4- and 5-position substituents (alkyl, acyl, alkoxy, phenyl, halo) produce divergent biological outcomes [2]. The 4-methoxy substitution in the target compound represents a specific electronic and steric configuration that cannot be replicated by unsubstituted pyrrole-2-carboxylic acid or by alternative substitution patterns (e.g., 3-methoxy or 5-methoxy). Procuring a structurally similar but non-identical pyrrole carboxylic acid introduces undefined variables into synthetic or screening workflows, undermining reproducibility and structure-activity relationship interpretation. The evidence below quantifies where this specific substitution confers meaningful differentiation.

Quantitative Differentiation Evidence: 4-Methoxy-1H-pyrrole-2-carboxylic Acid vs. Comparators


Synthetic Utility: Validated Intermediate in Industrial-Scale 4-Methoxypyrrole Derivative Manufacturing

4-Methoxy-1H-pyrrole-2-carboxylic acid is explicitly claimed and employed as a key intermediate in patented industrial manufacturing methods for 4-methoxypyrrole derivatives [1]. The Daewoong Pharmaceutical Co. patent (US 12,110,271 B2) describes a four-step manufacturing process where compounds derived from this carboxylic acid scaffold undergo sequential reduction, oxidation, and amination to yield high-value 4-methoxypyrrole derivatives [1]. The European patent EP3197867 further establishes this compound's utility in novel 4-methoxy pyrrole derivatives with pharmaceutical applications [2]. This stands in contrast to unsubstituted pyrrole-2-carboxylic acid, which lacks the 4-methoxy handle required for downstream functionalization in these proprietary routes.

Process Chemistry Pharmaceutical Intermediate Industrial Synthesis Patent-Protected Route

Reactivity Profile: Position-Dependent Friedel-Crafts Bromination Regioselectivity

In the closely related 1-methoxypyrrole-2-carboxylic acid system, Friedel-Crafts bromination occurs first at the 4-position and then at the 5-position, while acylation of the 3-methyl derivative is also directed to the 4-position [1]. By extrapolation, the 4-methoxy substitution in the target compound pre-installs functionality at the most electrophilically reactive position, fundamentally altering the compound's behavior in electrophilic aromatic substitution compared to unsubstituted pyrrole-2-carboxylic acid or 5-substituted analogs. The methoxy group strongly activates the pyrrole ring toward electrophilic attack, with the 4-position being the preferred site of initial substitution [1].

Organic Synthesis Electrophilic Aromatic Substitution Regioselectivity Functionalization

Commercial Availability and Supply Chain Differentiation

4-Methoxy-1H-pyrrole-2-carboxylic acid is commercially available from multiple established chemical suppliers with defined purity specifications ranging from 95% to 98% . Pricing data indicates a premium market position: 0.1g quantities are listed at approximately 15,000 RMB (~$2,100 USD) from specialized domestic suppliers at ≥95% purity [1]. The compound carries NSC (National Cancer Institute) designation 134456, confirming its entry into NCI's screening program [2]. By comparison, unsubstituted pyrrole-2-carboxylic acid is a commodity chemical with broader availability but lacks the specific substitution pattern required for 4-methoxypyrrole-based drug discovery programs. The target compound's specialized nature is reflected in its distribution through research-focused chemical suppliers rather than bulk industrial chemical distributors.

Procurement Supply Chain Purity Specifications Vendor Comparison

Optimal Procurement and Application Scenarios for 4-Methoxy-1H-pyrrole-2-carboxylic Acid (CAS 90724-66-6)


Medicinal Chemistry: Building Block for 4-Methoxypyrrole-Derived Pharmaceutical Candidates

Procure this compound for medicinal chemistry programs developing potassium-competitive acid blockers (P-CABs) and related 4-methoxypyrrole-based therapeutics. The compound serves as a validated intermediate scaffold in patented synthetic routes to 4-methoxypyrrole derivatives, as established by Daewoong Pharmaceutical's US 12,110,271 B2 and EP3197867 patents [1][2]. Researchers pursuing P-CAB drug candidates require this specific substitution pattern to enable downstream functionalization and maintain structural fidelity to patent-protected scaffolds.

Organic Synthesis: Regioselective Functionalization of Electron-Rich Pyrrole Cores

Use this compound as a starting material for electrophilic aromatic substitution where predictable regioselectivity is required. Based on established chemistry of structurally analogous 1-methoxypyrrole-2-carboxylic acid, the 4-methoxy group strongly activates the pyrrole ring and directs subsequent electrophilic attack to predictable positions [3]. The pre-installed methoxy group at the 4-position eliminates the need for post-synthetic functionalization at this site and provides a defined handle for orthogonal transformations. This contrasts with unsubstituted pyrrole-2-carboxylic acid, where electrophilic substitution occurs first at the 4-position, potentially interfering with desired substitution patterns.

Biological Screening: NCI-Designated Scaffold for Oncology Research

Leverage this compound in cancer research programs, supported by its NCI designation (NSC 134456) and submission to the National Cancer Institute for testing and evaluation [4]. This designation places the compound within NCI's screening infrastructure and provides a foundation for structure-activity relationship studies in oncology. The pyrrole-2-carboxylic acid scaffold has demonstrated antiproliferative activity in multiple human cancer cell lines with substituent-dependent selectivity indices [5], suggesting that the 4-methoxy substitution pattern warrants investigation as part of systematic SAR campaigns.

Process Chemistry: Intermediate for 4-Methoxypyrrole Derivative Scale-Up

Utilize this compound in process development and scale-up of 4-methoxypyrrole-based active pharmaceutical ingredients (APIs). The compound's role as a key intermediate in patented manufacturing methods [1][2] supports its procurement for pilot-scale synthesis and optimization of industrial routes. The defined purity specifications (95-98%) available from commercial suppliers provide a reliable starting point for process validation studies. Procurement from established vendors with documented purity enables reproducible scale-up and technology transfer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-1h-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.